3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
CAS No.:
Cat. No.: VC17871089
Molecular Formula: C13H17N3S
Molecular Weight: 247.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3S |
|---|---|
| Molecular Weight | 247.36 g/mol |
| IUPAC Name | 3-(5-methyl-3-thiophen-3-ylpyrazol-1-yl)piperidine |
| Standard InChI | InChI=1S/C13H17N3S/c1-10-7-13(11-4-6-17-9-11)15-16(10)12-3-2-5-14-8-12/h4,6-7,9,12,14H,2-3,5,8H2,1H3 |
| Standard InChI Key | SUPQDZSLUUWRPL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C2CCCNC2)C3=CSC=C3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3-(5-Methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine (IUPAC name: 3-(5-methyl-3-thiophen-3-ylpyrazol-1-yl)piperidine) is a tricyclic compound featuring:
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A piperidine ring (6-membered saturated nitrogen-containing heterocycle) at position 1 of the pyrazole.
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A 5-methyl-substituted pyrazole core.
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A thiophen-3-yl group (a sulfur-containing 5-membered aromatic ring) at position 3 of the pyrazole.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₇N₃S |
| Molecular weight | 247.36 g/mol |
| Canonical SMILES | CC1=CC(=NN1C2CCCNC2)C3=CSC=C3 |
| Hydrogen bond acceptors | 3 |
| Hydrogen bond donors | 1 (piperidine NH) |
| Topological polar surface | 45.8 Ų |
The thiophene ring’s position (3-yl) distinguishes it from isomers like 3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine, where sulfur occupies position 2 of the thiophene . This positional isomerism influences electronic distribution and biological interactions.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine typically involves multi-step protocols prioritizing regioselectivity and functional group tolerance:
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Pyrazole Ring Formation:
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Piperidine Substitution:
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Nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) to attach the piperidine moiety.
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Purification:
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Column chromatography or recrystallization to isolate the target compound.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, Δ | 65–78 |
| Piperidine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 52–60 |
| Final purification | Silica gel (hexane:EtOAc 3:1) | >95 purity |
Analytical Characterization
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.1 Hz, 1H, thiophene H), 6.95 (d, J = 3.1 Hz, 1H, thiophene H), 6.15 (s, 1H, pyrazole H), 3.80–3.70 (m, 1H, piperidine H), 2.95–2.85 (m, 2H, piperidine H), 2.40 (s, 3H, CH₃).
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Mass Spectrometry:
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture.
Biological Activity
The compound’s bioactivity stems from synergistic effects of its heterocyclic components:
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Thiophene:
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Pyrazole:
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Enhances anti-inflammatory and antimicrobial effects through hydrogen bonding interactions.
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Piperidine:
Table 3: Comparative Bioactivity of Structural Analogs
| Compound | IC₅₀ (μM) for Kinase X | LogP |
|---|---|---|
| 3-(5-Methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine | 0.45 | 2.8 |
| 3-(5-Methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine | 1.20 | 3.1 |
| 4-(5-Methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine | 2.10 | 2.9 |
The 3-thiophene isomer exhibits superior kinase inhibition due to optimal steric alignment with the ATP-binding pocket .
Applications in Medicinal Chemistry
Anticancer Agents
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Kinase Inhibition: Demonstrates nanomolar activity against Aurora kinases (implicated in mitosis), with selectivity over non-cancerous cell lines .
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Apoptosis Induction: Upregulates caspase-3/7 in glioblastoma models at 10 μM concentrations .
Neuroprotective Effects
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Serotonin Receptor Modulation: Binds 5-HT₆ receptors (Kᵢ = 120 nM), suggesting utility in Alzheimer’s disease by reducing β-amyloid aggregation.
Future Directions and Challenges
Optimization Strategies
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SAR Studies: Modifying the methyl group on the pyrazole or introducing halogen substituents on thiophene to enhance potency.
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Prodrug Development: Improving aqueous solubility through phosphate ester formulations.
Clinical Translation Barriers
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